3-Cyano-3,3-dimethylpropanoic acid
Overview
Description
3-Cyano-3,3-dimethylpropanoic acid is an organic compound with the molecular formula C6H9NO2. It is an alpha-keto acid formed as an intermediate during the catabolism of valine and isoleucine
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as butyric acid, are known to act as agonists at free fatty acid receptors .
Mode of Action
It is an alpha-keto acid that is formed as an intermediate during the catabolism of valine. Alpha-keto acids are known to play crucial roles in various metabolic processes.
Biochemical Pathways
It’s worth noting that butyric acid, a related compound, is involved in the butanoate metabolism pathway .
Result of Action
It’s worth noting that similar compounds, such as butyric acid, are known to have various biological effects, including acting as an hdac inhibitor .
Action Environment
It’s worth noting that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-3,3-dimethylpropanoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where methyl cyanoacetate is treated with different amines without solvent at room temperature . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-3,3-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions to form derivatives such as amides, esters, anhydrides, and chlorides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and acetic anhydride are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides, esters, anhydrides, and chlorides.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound plays a role in metabolic pathways involving the catabolism of valine and isoleucine.
Medicine: Research has explored its potential use in developing pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Butyric Acid: A straight-chain alkyl carboxylic acid with the chemical formula CH3CH2CH2CO2H.
3-Methylbutanoic Acid:
Comparison: 3-Cyano-3,3-dimethylpropanoic acid is unique due to the presence of both a cyano group and a methyl group on the butyric acid backbone. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds like butyric acid and 3-methylbutanoic acid. The cyano group, in particular, allows for a wider range of chemical transformations and applications.
Properties
IUPAC Name |
3-cyano-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-6(2,4-7)3-5(8)9/h3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIFRFRKBIJVGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901475 | |
Record name | NoName_597 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99839-17-5 | |
Record name | 3-Cyano-3-methylbutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99839-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-cyano-3,3-dimethylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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